Methyl 2,3-diamino-5-bromo-6-methoxybenzoate
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Overview
Description
Methyl 2,3-diamino-5-bromo-6-methoxybenzoate is an organic compound with a complex structure that includes bromine, methoxy, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-diamino-5-bromo-6-methoxybenzoate typically involves multi-step organic reactions. One common method starts with the bromination of a methoxybenzoate derivative, followed by nitration and subsequent reduction to introduce the amino groups. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-diamino-5-bromo-6-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Methyl 2,3-diamino-5-bromo-6-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2,3-diamino-5-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the amino groups.
Methyl 2,3-diamino-5-bromo-6-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 2,3-diamino-5-chloro-6-methoxybenzoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Methyl 2,3-diamino-5-bromo-6-methoxybenzoate is unique due to the presence of both amino and bromine groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and the synthesis of novel compounds with unique properties.
Properties
Molecular Formula |
C9H11BrN2O3 |
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Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 2,3-diamino-5-bromo-6-methoxybenzoate |
InChI |
InChI=1S/C9H11BrN2O3/c1-14-8-4(10)3-5(11)7(12)6(8)9(13)15-2/h3H,11-12H2,1-2H3 |
InChI Key |
SAQXLDHRLMWXJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1C(=O)OC)N)N)Br |
Origin of Product |
United States |
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